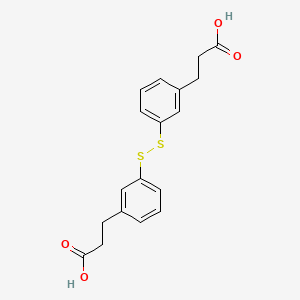
3,3'-(Disulfanediylbis(3,1-phenylene))dipropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Dithiobishydrocinnamic acid is an organic compound with the molecular formula C18H18O4S2 and a molecular weight of 362.46 g/mol . It is also known by other names such as benzenepropanoic acid, β,β’-dithiobis-, and 3,3’-dithiobis(3-phenylpropionic) acid . This compound is characterized by the presence of two thiol groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-dithiobishydrocinnamic acid typically involves the reaction of hydrocinnamic acid with sulfur-containing reagents. One common method is the oxidative coupling of thiol groups in the presence of an oxidizing agent such as hydrogen peroxide or iodine . The reaction is usually carried out under mild conditions to prevent over-oxidation and to ensure high yields.
Industrial Production Methods
Industrial production of 3,3’-dithiobishydrocinnamic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The compound is then purified through crystallization or distillation to obtain the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Dithiobishydrocinnamic acid undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, and other mild oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Thiols, sulfides.
Substitution Products: Nitro derivatives, halogenated compounds.
Applications De Recherche Scientifique
3,3’-Dithiobishydrocinnamic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential antioxidant and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 3,3’-dithiobishydrocinnamic acid involves its ability to undergo thiol-disulfide exchange reactions. This property allows it to interact with thiol groups in proteins and other biological molecules, leading to the formation of disulfide bonds. These interactions can affect the structure and function of proteins, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cinnamic Acid: Lacks the sulfur groups present in 3,3’-dithiobishydrocinnamic acid, resulting in different chemical properties and reactivity.
3,4-Dihydroxycinnamic Acid: Contains hydroxyl groups instead of thiol groups, leading to different biological activities and applications.
3,3’-Dithiobis(3-phenylpropionic) Acid: Another name for 3,3’-dithiobishydrocinnamic acid, highlighting its structural similarity.
Uniqueness
3,3’-Dithiobishydrocinnamic acid is unique due to the presence of two thiol groups, which confer distinct chemical reactivity and biological activity. This makes it valuable in various applications, particularly in the study of thiol-disulfide exchange reactions and as a reagent in organic synthesis .
Propriétés
Formule moléculaire |
C18H18O4S2 |
|---|---|
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
3-[3-[[3-(2-carboxyethyl)phenyl]disulfanyl]phenyl]propanoic acid |
InChI |
InChI=1S/C18H18O4S2/c19-17(20)9-7-13-3-1-5-15(11-13)23-24-16-6-2-4-14(12-16)8-10-18(21)22/h1-6,11-12H,7-10H2,(H,19,20)(H,21,22) |
Clé InChI |
GJZRIQBCESIJAJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)SSC2=CC=CC(=C2)CCC(=O)O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


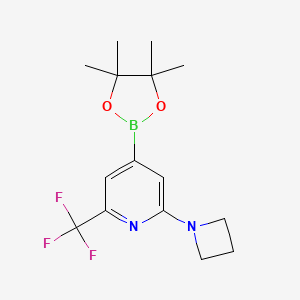
![2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13950741.png)
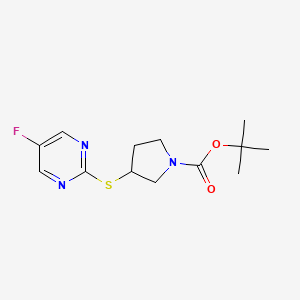
![3-(5-isopropyl-2-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13950761.png)
![4-Chloro-3-({[(3,5-dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B13950766.png)
![N-[(2S)-1-anilino-1-oxobutan-2-yl]-2-benzamidobenzamide](/img/structure/B13950767.png)
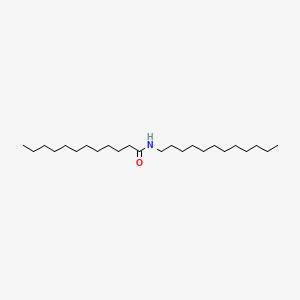
![4,7-Methano-7H-thieno[2,3-E][1,3]diazepine](/img/structure/B13950772.png)
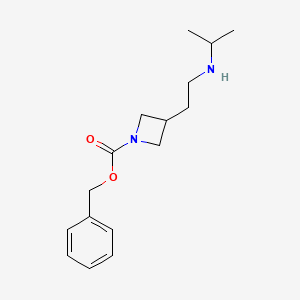

![2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine](/img/structure/B13950792.png)
![Ethyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate](/img/structure/B13950794.png)
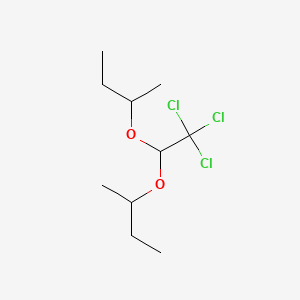
![(5-Chloro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13950796.png)
